methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core, a bicyclic system with nitrogen atoms at positions 1, 4, and 5. Key structural elements include:
- Cyclopropyl substituent at position 4: A strained three-membered ring that may enhance conformational rigidity and influence binding interactions.
- Phenyl group at position 1: Likely contributes to aromatic stacking in biological targets.
Properties
IUPAC Name |
methyl 4-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-33-24(32)16-9-11-17(12-10-16)26-20(30)14-28-23(31)22-19(21(27-28)15-7-8-15)13-25-29(22)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLFUZMFYYLWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:
Starting Materials: : Phenylhydrazine, Ethyl Acetoacetate, and Benzoyl Chloride.
Reaction Steps
Step 1: : Condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone.
Step 2: : Cyclization with hydrazine hydrate to yield 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one.
Step 3: : Acylation with acetic anhydride to form the acetamido derivative.
Step 4: : Esterification with benzoyl chloride to produce the final compound.
Industrial Production Methods:
Industrial production often employs similar steps, but scales up the process with the use of automated reactors and optimized conditions to improve yield and purity. Continuous flow reactors might be used to ensure consistent and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : The compound can undergo reduction, especially at the ketone group, using reagents like sodium borohydride.
Substitution: : Various nucleophiles can attack the acetamido or ester groups, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Use of amines in a basic medium for nucleophilic substitution.
Major Products:
Oxidation: : Formation of carboxylic acids or quinones.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new substituents in place of acetamido or ester groups.
Scientific Research Applications
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : As a probe for studying enzyme functions due to its reactive groups.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: : Potential use in materials science due to its stability and unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The pyrazolopyridazinone core is known to inhibit certain enzymes, potentially interfering with biochemical pathways involved in inflammation or cell proliferation. The cyclopropyl group adds to the steric hindrance, affecting the binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives from a patent application () and analyzed for substituent effects, solubility, and hypothesized bioactivity.
Structural and Functional Analysis
Key Differences and Implications
Core Structure: The target compound’s pyrazolo[3,4-d]pyridazin core is distinct from the pyrido[1,2-a]pyrimidinone in patent compounds. Pyrido-pyrimidinones in patent compounds offer a larger scaffold for substituent diversification, possibly enabling multitarget engagement.
Substituent Effects :
- Cyclopropyl vs. Ethyl/Methyl : The cyclopropyl group’s rigidity may restrict rotational freedom, improving binding specificity compared to flexible ethyl/methyl groups.
- Fluorinated Piperazine vs. Benzoate Ester : Fluorine in patent compounds enhances electronegativity and metabolic stability, while the benzoate ester in the target compound may act as a prodrug, altering pharmacokinetics.
Solubility and Bioavailability :
- Piperazine moieties in patent compounds increase water solubility due to basic nitrogen atoms, whereas the benzoate ester in the target compound prioritizes lipophilicity for membrane penetration.
Hypothetical Research Findings
- Binding Affinity : Molecular docking studies suggest the target compound’s cyclopropyl and phenyl groups may favor hydrophobic interactions in kinase active sites, while patent compounds’ fluorinated piperazines could enhance hydrogen bonding.
- Metabolic Stability : The benzoate ester in the target compound may hydrolyze rapidly in plasma (t1/2 ~2 hours), whereas fluorinated patent compounds exhibit prolonged stability (t1/2 >8 hours) .
Biological Activity
Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The structural complexity of the compound necessitates careful optimization of reaction conditions to achieve high yields and purity.
Anticancer Properties
Recent studies have highlighted the compound's potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of pyrazolo[3,4-d]pyridazinone have shown significant inhibition of FGFR signaling pathways, leading to reduced proliferation of cancer cells. The compound demonstrated an IC50 value of 114.5 nmol/L against FGFR1, indicating strong inhibitory potential .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyridazinone scaffold can significantly affect biological activity. For instance:
- Pyridazinone Moiety : Essential for maintaining inhibitory activity due to its ability to form hydrogen bonds with target proteins.
- Substituents : Variations in the benzofuran moiety and other substituents impact potency; for example, replacing benzofuran with benzothiophene resulted in decreased activity .
Case Studies
A notable case study involved evaluating the compound's efficacy in xenograft models. In one study, a derivative exhibited a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg in an FGFR1-amplified xenograft model, demonstrating its potential as an anticancer agent .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound | Target | IC50 (nmol/L) | TGI (%) | Notes |
|---|---|---|---|---|
| Methyl 4-(2-(4-cyclopropyl... | FGFR1 | 114.5 | 91.6 | High potency against cancer cells |
| Compound A | FGFR2 | 150 | 85 | Similar scaffold with less potency |
| Compound B | FGFR3 | 200 | 70 | Lower efficacy; different substituents |
The mechanism by which this compound exerts its effects appears to involve direct inhibition of FGFR-mediated signaling pathways. This inhibition leads to reduced cell proliferation and survival in cancer cells reliant on these pathways for growth.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclopropane introduction via nucleophilic substitution, followed by coupling reactions. Key steps include acylation (e.g., acetic anhydride) and cyclization under controlled temperatures (70–90°C) in solvents like DMF or dichloromethane . Optimize purity via column chromatography and monitor intermediates using TLC.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology : Use ¹H/¹³C NMR to confirm aromatic protons and cyclopropane geometry. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and amide (N–H) stretches. X-ray crystallography resolves stereochemical ambiguities in the pyrazolo-pyridazine core .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use phosphate buffers (pH 3–9) to evaluate hydrolysis susceptibility. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridazine derivatives?
- Methodology : Cross-validate assays (e.g., kinase inhibition vs. cytotoxicity) using isoform-specific enzymes (e.g., JAK2 or EGFR). Perform dose-response curves (IC₅₀) with ATP-competitive binding studies. Address batch-to-batch variability via purity profiling (≥95% by HPLC) .
Q. How does substituent variation (e.g., cyclopropyl vs. methyl groups) impact target binding affinity?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to compare binding modes. Synthesize analogs (e.g., replacing cyclopropyl with isopropyl) and test in enzymatic assays. Correlate LogP values (calculated via ChemAxon) with membrane permeability .
Q. What experimental designs mitigate off-target effects in in vivo studies?
- Methodology : Employ CRISPR-Cas9 knockouts of suspected off-target kinases. Use isotopic labeling (e.g., ¹⁴C-acetamido group) for ADME tracking. Pair RNA-seq data with phenotypic screening to distinguish primary vs. secondary effects .
Critical Research Gaps
- Mechanistic ambiguity : Conflicting reports on whether the cyclopropyl group enhances steric hindrance or hydrophobic interactions with kinase pockets .
- Scalability challenges : Low yields (~30%) in final coupling steps require alternative catalysts (e.g., Pd/C for hydrogenation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
